molecular formula C8H15N B2438075 (1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine CAS No. 2248215-21-4

(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine

Cat. No.: B2438075
CAS No.: 2248215-21-4
M. Wt: 125.215
InChI Key: QIFAOXAVASTGAM-MBNAKOSBSA-N
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Description

(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine is a compound characterized by a bicyclic structure, which includes a hexane ring fused with a cyclopropane ring. This unique structure imparts significant strain energy to the molecule, making it an interesting subject for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine typically involves the construction of the bicyclic framework followed by the introduction of the ethanamine moiety. One common approach is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functional group transformations, such as reduction and amination, are employed to introduce the ethanamine group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be utilized to perform key reactions under controlled conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.0]octane derivatives: These compounds share a similar bicyclic framework but differ in ring size and strain energy.

    Bicyclo[2.2.2]octene derivatives: These compounds have a different bicyclic structure but exhibit similar reactivity and applications.

Uniqueness

(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine is unique due to its specific bicyclic structure, which imparts high strain energy and distinct reactivity. This makes it a valuable compound for synthetic chemists and researchers exploring new chemical transformations and applications .

Properties

IUPAC Name

(1S)-1-(2-bicyclo[3.1.0]hexanyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-5(9)7-3-2-6-4-8(6)7/h5-8H,2-4,9H2,1H3/t5-,6?,7?,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFAOXAVASTGAM-MBNAKOSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC2C1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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